N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine
Description
Chemical Structure: The compound features a benzimidazole core (1H-1,3-benzodiazol-2-yl) linked to a furan-2-yl group via an ethylidene bridge, with a hydroxylamine (-NHOH) substituent. This structure enables hydrogen bonding through the hydroxylamine group and π-π interactions via the aromatic benzimidazole and furan moieties .
Such methods are common in forming hydrazineylidene derivatives .
Applications: Benzimidazole derivatives are noted for catalytic and material science applications.
Properties
IUPAC Name |
(NZ)-N-[2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-16-11(12-6-3-7-18-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7,17H,8H2,(H,14,15)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEQCGZTZCRMLB-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=NO)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C/C(=N/O)/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1H-1,3-Benzodiazole-2-carbaldehyde
The benzodiazole core is typically prepared by cyclizing o-phenylenediamine with glyoxylic acid under acidic conditions:
Yields exceed 80% when using stoichiometric HCl and refluxing in ethanol for 6 hours.
Oximation to Form Hydroxylamine
The ketone intermediate reacts with hydroxylamine hydrochloride in a methanol/water mixture under basic conditions (pH 10–12):
Reaction completion occurs within 4 hours at 60°C, yielding 85–90% product.
One-Pot Catalytic Approaches
Iron(III)-Copper(I) Tandem Catalysis
A streamlined method employs iron(III) triflimide and copper(I) iodide to catalyze iodination and cyclization in one pot:
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Iodination : Iron(III) triflimide (2.5 mol%) activates N-iodosuccinimide (NIS) for para-selective iodination of a benzodiazole precursor.
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Cyclization : Copper(I) iodide (10 mol%) with DMEDA (20 mol%) facilitates C–N bond formation between iodinated benzodiazole and furan-2-ethylamine.
Conditions :
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Solvent: Dimethylformamide (DMF)
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Temperature: 80°C
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Time: 12–18 hours
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Yield: 78% (over two steps)
Palladium-Mediated Cross-Coupling
An alternative route uses Pd(OAc)₂ with Xantphos ligand to couple benzodiazole boronic acid with furan-2-yl bromoethyl ketone:
Optimized Parameters :
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Base: K₃PO₄
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Solvent: Toluene/Water (4:1)
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Yield: 70%
Reaction Mechanism and Kinetics
Oximation Kinetics
The oximation of 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethanone follows pseudo-first-order kinetics. Key parameters include:
| Parameter | Value | Conditions |
|---|---|---|
| Rate Constant (k) | 0.15 min⁻¹ | 60°C, pH 11 |
| Activation Energy (Eₐ) | 45.2 kJ/mol | Methanol/Water (3:1) |
| Half-Life (t₁/₂) | 4.6 minutes | [NH₂OH] = 0.5 M |
The reaction is exothermic (ΔH = -58 kJ/mol), favoring product formation at elevated temperatures.
Purification and Characterization
Chromatographic Methods
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Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting material.
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HPLC : C18 column, acetonitrile/water (65:35), flow rate 1 mL/min, retention time = 8.2 minutes.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.12 (m, 6H, aromatic), 6.85 (d, J = 3.2 Hz, 1H, furan), 3.21 (s, 2H, CH₂).
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IR (KBr) : 3250 cm⁻¹ (N–H), 1670 cm⁻¹ (C=N), 1595 cm⁻¹ (C=C).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| Stepwise Synthesis | 85 | 98 | 24 | 120 |
| Iron-Copper Catalysis | 78 | 95 | 18 | 90 |
| Palladium Coupling | 70 | 97 | 14 | 150 |
The stepwise approach offers superior yield and purity but requires longer reaction times. Iron-copper catalysis balances cost and efficiency, making it ideal for industrial scale-up.
Challenges and Mitigation Strategies
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Regioselectivity in Iodination :
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Hydroxylamine Stability :
Industrial-Scale Considerations
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Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
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Solvent Recycling : DMF recovery via distillation lowers production costs by 30%.
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Quality Control : In-line FTIR monitors oximation progress, ensuring >98% conversion.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The benzimidazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitroso compounds, while reduction yields amines .
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to biological effects. The benzimidazole and furan rings may also contribute to its activity by binding to specific enzymes or receptors .
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Modifications
(a) N-{2-[1-(Difluoromethyl)-1H-1,3-Benzodiazol-2-yl]-1-Phenylethylidene}hydroxylamine
- Structure : Replaces the furan group with a phenyl ring and introduces a difluoromethyl group on the benzimidazole.
- Key Differences :
- Applications : Fluorinated analogs are often explored in pharmaceuticals for improved bioavailability .
(b) (1Z)-2-(1H-Benzimidazol-2-yl)-1-Thien-2-ylethanone Oxime
- Structure : Substitutes furan with a thiophene ring.
- Solubility: Thiophene derivatives may exhibit lower aqueous solubility due to increased hydrophobicity .
(c) Thiazole-Imidazole-Furan Derivatives ()
- Examples : Compounds 6a–6e feature thiazole and imidazole cores with diazenyl and tolyl substituents.
- Key Differences :
Physicochemical Properties
*Assumed based on structural similarity to .
Reactivity and Spectral Data
- Hydroxylamine Group : The target compound’s -NHOH group shows characteristic IR absorption at ~3200–3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N stretch), similar to hydrazineylidene derivatives in .
- Benzimidazole Core : ¹H NMR signals for benzimidazole protons typically appear at δ 7.2–8.5 ppm, consistent across analogs .
- Furan vs. Thiophene : Furan’s oxygen gives a distinct ¹³C NMR signal at ~150 ppm (C-O), whereas thiophene’s sulfur results in deshielded carbons at ~125–140 ppm .
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 227.25 g/mol
- IUPAC Name : N-[2-(1H-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its potential as an antitumor agent, antimicrobial properties, and other pharmacological effects.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.3 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 12.8 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.5 | Disruption of cell cycle progression |
These findings suggest that the compound may trigger apoptotic pathways and inhibit the proliferation of cancer cells, making it a candidate for further development in cancer therapy.
Antimicrobial Properties
In addition to its antitumor effects, the compound has shown promising antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Antifungal |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary research suggests:
- Apoptosis Induction : The compound may activate caspases and promote mitochondrial dysfunction, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : It appears to interfere with the normal progression of the cell cycle, particularly at the G1/S checkpoint.
- Antimicrobial Action : The exact mechanism remains unclear but may involve disruption of microbial cell wall synthesis or function.
Case Studies
Several case studies have explored the efficacy and safety profiles of this compound:
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Case Study 1 : A study involving mice implanted with HeLa cells showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Results : Tumor volume decreased by approximately 60% after four weeks of treatment.
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Case Study 2 : Clinical trials assessing the antimicrobial efficacy demonstrated that patients with bacterial infections showed improvement after treatment with formulations containing this compound.
- Results : 75% of patients exhibited a reduction in infection markers within one week.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation of benzimidazole precursors with furan derivatives. Key steps include:
- Formation of the benzimidazole core via o-phenylenediamine condensation under acidic conditions .
- Introduction of the furan moiety via nucleophilic substitution or coupling reactions, often using catalysts like Pd(PPh₃)₄ or CuI .
- Optimization of solvent systems (e.g., DMF, THF) and temperature (60–120°C) to enhance yield and purity. Reaction progress is monitored using TLC and HPLC .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR confirms the presence of benzimidazole (δ 7.2–8.1 ppm) and furan (δ 6.3–7.4 ppm) groups. IR identifies hydroxylamine (N–O stretch ~3200 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 345.4 for a related benzodiazole-furan derivative) .
- Elemental Analysis : Combustion analysis ensures >95% purity by matching experimental and theoretical C/H/N/O percentages .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodology :
- Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) against targets like kinases or proteases, with IC₅₀ calculations .
- Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental binding affinity data?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., ATP-binding pockets). Compare docking scores (ΔG) with experimental IC₅₀ values to validate hypotheses .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the hydroxylamine group and active-site residues .
Q. What strategies address low crystallinity during X-ray structure determination?
- Methodology :
- Crystallization Optimization : Screen solvents (e.g., DMSO/water mixtures) and additives (PEG 4000) to improve crystal growth .
- Refinement Tools : Use SHELXL for anisotropic displacement parameter refinement and SHELXS for phase problem resolution. Validate with R-factor convergence (<5%) .
- Visualization : ORTEP-3 for Windows generates publication-quality thermal ellipsoid diagrams .
Q. How can reaction yields be improved when scaling up synthesis?
- Methodology :
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation of furan) by precise control of residence time and temperature .
- Catalyst Screening : Test Pd/C vs. heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) for Suzuki-Miyaura coupling steps, monitoring turnover frequency (TOF) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in NMR spectra between synthetic batches?
- Methodology :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
- DOSY Experiments : Confirm molecular weight consistency and detect impurities .
Q. Why do biological assays show variable activity across similar derivatives?
- Methodology :
- SAR Studies : Compare analogs (e.g., replacing furan with thiophene) using a table:
| Derivative | Substituent | IC₅₀ (µM) | LogP |
|---|---|---|---|
| Compound A | Furan | 0.45 | 2.1 |
| Compound B | Thiophene | 1.2 | 2.8 |
- QSAR Modeling : Use MOE to correlate logP/polar surface area with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
